4-Benzylideneaminoantipyrine

Vue d'ensemble

Description

4-Benzylideneaminoantipyrine is a chemical compound that is derived from antipyrine, which is known for its applications in drug chemistry. The compound is of interest due to its potential biological applications, particularly in the field of medicinal chemistry, where it can bind to nucleotide protein targets .

Synthesis Analysis

The synthesis of derivatives related to this compound involves various chemical reactions. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides from 4-aminophenazone, a derivative of antipyrine, has been reported . Additionally, the synthesis of 4-(benzylideneamino)-5-pentadecyl-2H-1,2,4-triazol-3(4H)-ones , substituted 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiols , and various other benzylideneamino derivatives have been achieved through different synthetic routes, including multi-component reactions and one-pot synthesis methods.

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of a benzylideneamino moiety. The molecular and supramolecular structures of these compounds have been studied, revealing diverse hydrogen-bonding patterns and the formation of various aggregates and framework structures . The structural characterization is typically performed using techniques such as FT-IR, NMR, and elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives involves their interaction with different reagents to form new compounds. For example, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . The reactivity of these compounds is also demonstrated in their ability to undergo potentiometric titrations in non-aqueous media .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The UV absorption maximum, IR frequencies, and NMR chemical shift values have been correlated with substituent constants to study the effect of substituents on the spectral data . The antimicrobial activities of these compounds have been evaluated, and their inhibitory potential against various enzymes has been tested . The solubility and acidity of these compounds in non-aqueous solvents have been investigated through potentiometric titrations .

Applications De Recherche Scientifique

Spectroscopy and Molecular Structure

4-Benzylideneaminoantipyrine (BAP) has been extensively studied in the context of spectroscopy. A study by Sun et al. (2009) focused on the IR and Raman spectroscopy of BAP, using experimental and quantum chemical calculations. This research revealed insights into the molecular structures, vibrational modes, and thermodynamic properties of BAP. It was found that the theoretical results aligned well with experimental data, suggesting BAP's utility in studying molecular conjugative moieties and Schiff base imines through spectroscopic methods (Sun et al., 2009).

Photo-Responsive Materials

In the field of materials science, BAP has shown potential as a photo-responsive material. Sun et al. (2011) investigated the photophysical properties of BAP, highlighting its suitability for functional material applications in science and technology. The study indicated significant two-photon absorption cross-section values and hyperpolarizability, along with specific UV-vis spectroscopy characteristics. These findings demonstrate BAP's potential in the development of photo-responsive materials, particularly in the area of optical properties and electron transfer characteristics (Sun et al., 2011).

Molecular Docking and Carbonic Anhydrase Inhibition

In medicinal chemistry, a study by Fattah et al. (2018) involved the synthesis of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives, including BAP derivatives. These compounds were evaluated for their inhibition of carbonic anhydrase II and showed significant inhibitory activity. This research suggests the potential of BAP derivatives as carbonic anhydrase inhibitors, which could have implications in therapeutic applications (Fattah et al., 2018).

Other Applications

- BAP and its derivatives have been studied for various other scientific applications, including their role in the synthesis of different compounds and their reactivity in specific chemical reactions. For example, research has explored the synthesis and characterization of BAP-related compounds and their biological evaluations, such as their potential antimycobacterial activity and interactions with specific protein targets (Salve et al., 2017).

Mécanisme D'action

Target of Action

4-Benzylideneaminoantipyrine (BAAP) is a Schiff base derivative of 4-aminoantipyrine It’s known that schiff base compounds often interact with metal ions, proteins, and enzymes, influencing their activity .

Mode of Action

It’s known that baap and similar schiff base compounds can inhibit the corrosion of mild steel in hydrochloric acid . This suggests that BAAP may interact with metal ions and form a protective layer, preventing further corrosion .

Biochemical Pathways

Schiff base compounds, including baap, are known to interact with various biochemical pathways due to their ability to bind to different targets

Pharmacokinetics

The molecular weight of baap is 291356 , which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

It’s known that baap can effectively retard the corrosion rate of mild steel, suggesting it may have significant effects at the molecular level .

Action Environment

The action, efficacy, and stability of BAAP can be influenced by various environmental factors. For instance, the corrosion inhibition effect of BAAP on mild steel was studied in a hydrochloric acid solution . This suggests that the acidity of the environment may influence BAAP’s action.

Safety and Hazards

Orientations Futures

The future directions of 4-Benzylideneaminoantipyrine research could involve further exploration of its biological activities and potential applications in the field of pharmaceutical science. Additionally, the development of structure–function relationships between material properties and biological performance could be an interesting area of future research .

Propriétés

IUPAC Name |

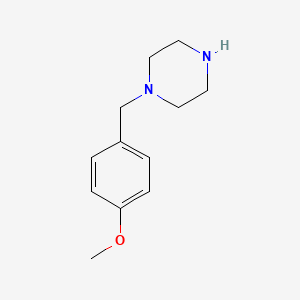

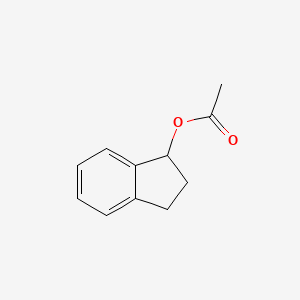

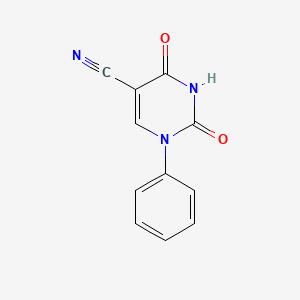

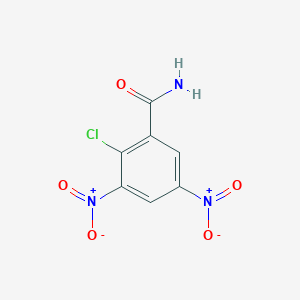

4-(benzylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-14-17(19-13-15-9-5-3-6-10-15)18(22)21(20(14)2)16-11-7-4-8-12-16/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFPFUSLGOLLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289202 | |

| Record name | 4-Benzylideneaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83-17-0 | |

| Record name | 4-(Benzylideneamino)antipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzylideneaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[benzylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were employed to study 4-Benzylideneaminoantipyrine and what structural insights were gained?

A1: The research paper focuses on analyzing the vibrational spectra of this compound alongside other related compounds. While the abstract doesn't specify the exact spectroscopic techniques used, it's highly likely that methods like infrared (IR) and Raman spectroscopy were employed. [] These techniques provide valuable information about the vibrational modes of molecules, which are directly related to their structural features such as bond strengths and functional group arrangements. By comparing experimental spectra with theoretical calculations, researchers can assign specific vibrational frequencies to molecular motions, leading to a deeper understanding of the compound's structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.